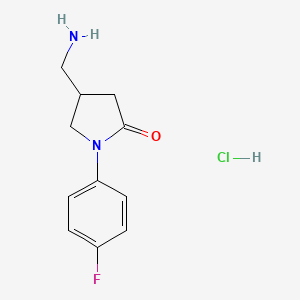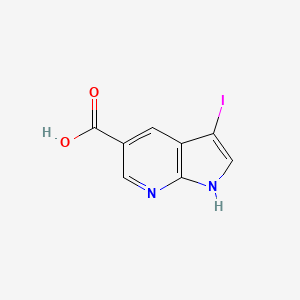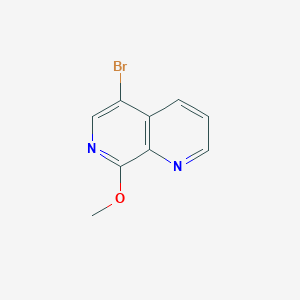![molecular formula C13H12N2O3 B1448343 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine CAS No. 1192968-13-0](/img/structure/B1448343.png)
2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
Overview
Description
The compound “2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine” is a complex organic molecule that contains a pyridine ring fused with a furan ring (forming a furo[3,2-c]pyridine system), and a nitrophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furo[3,2-c]pyridine system and the nitrophenyl group. The nitro group is a strong electron-withdrawing group, which would have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group and the furo[3,2-c]pyridine system. The nitro group is a strong electron-withdrawing group and could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could potentially make the compound more reactive. The compound is likely to be solid at room temperature, with a relatively high melting point .Scientific Research Applications
Molecular Design and Organic Synthesis
One study highlights the transformation of 4-(2-nitrophenyl)-1,4-dihydropyridine lactones into benzo[f]furo[3,4-c][2,7]naphthyridines, demonstrating the compound's utility in organic synthesis and molecular design. This process involves dehydrogenation, reduction, and ring closure reactions, showcasing its potential in the synthesis of complex organic structures (Görlitzer & Bartke, 2002).
Crystal Engineering and Material Science
Research into molecular complexation for crystal engineering has shown that derivatives of this compound can be used to create materials with nonlinear optical behavior. This includes the design of noncentrosymmetric structures ideal for quadratic nonlinear optics, highlighting the compound's significance in material science and photonic applications (Muthuraman et al., 2001).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of furo[3,2-c]pyridine derivatives has revealed moderate to good efficacy against certain bacteria and fungi. This suggests the potential of this compound and its derivatives in developing new antimicrobial agents, contributing to pharmaceutical research aimed at combating microbial resistance (Hrasna, Ürgeová, & Krutošíková, 2012).
Pharmaceutical Research
In pharmaceutical research, the structural and spectral properties of nickel(II) complexes with furo[3,2-c]pyridine derivatives have been studied, indicating their potential applications in drug development and medicinal chemistry. These complexes offer insights into the design of metal-based drugs and the exploration of their therapeutic properties (Baran et al., 2005).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown significant results in various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-15(17)11-3-1-9(2-4-11)13-7-10-8-14-6-5-12(10)18-13/h1-4,7,14H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWRBNQRMCWLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192968-13-0 | |
| Record name | 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)

![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)



